molecular formula C7H12IO3P B14265582 Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate CAS No. 189559-23-7

Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate

Cat. No.: B14265582
CAS No.: 189559-23-7
M. Wt: 302.05 g/mol
InChI Key: MSTKDUQMXFFHKK-UHFFFAOYSA-N
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Description

Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of iodine, methyl, and phosphonate groups attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with an iodinated butadiene derivative. One common method includes the use of dimethyl phosphite and 2-iodo-3-methylbuta-1,3-diene under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The double bonds in the butadiene backbone can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium azide, potassium thiolate, or lithium alkoxide.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an aminophosphonate derivative, while oxidation of the double bonds can produce epoxides or diols.

Scientific Research Applications

Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.

    Materials Science: Explored for its use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can act as a leaving group in substitution reactions, while the double bonds in the butadiene backbone can undergo addition reactions. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-bromo-3-methylbuta-1,3-dien-1-yl)phosphonate
  • Dimethyl (2-chloro-3-methylbuta-1,3-dien-1-yl)phosphonate
  • Dimethyl (2-fluoro-3-methylbuta-1,3-dien-1-yl)phosphonate

Uniqueness

Dimethyl (2-iodo-3-methylbuta-1,3-dien-1-yl)phosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, facilitating certain substitution reactions more efficiently.

Properties

CAS No.

189559-23-7

Molecular Formula

C7H12IO3P

Molecular Weight

302.05 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2-iodo-3-methylbuta-1,3-diene

InChI

InChI=1S/C7H12IO3P/c1-6(2)7(8)5-12(9,10-3)11-4/h5H,1H2,2-4H3

InChI Key

MSTKDUQMXFFHKK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=CP(=O)(OC)OC)I

Origin of Product

United States

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